2-[2-[2-(4-Tert-butylphenyl)sulfanylethyl]pyridin-1-ium-1-yl]-1-phenylethanone;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[2-(4-Tert-butylphenyl)sulfanylethyl]pyridin-1-ium-1-yl]-1-phenylethanone;bromide is a complex organic compound that features a pyridinium ion, a phenylethanone moiety, and a tert-butylphenyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(4-Tert-butylphenyl)sulfanylethyl]pyridin-1-ium-1-yl]-1-phenylethanone;bromide typically involves multiple steps, including the formation of the pyridinium ion, the introduction of the phenylethanone group, and the attachment of the tert-butylphenyl sulfanyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors or batch reactors, to produce significant quantities. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations, ensuring that the compound is produced in a sustainable manner.
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-(4-Tert-butylphenyl)sulfanylethyl]pyridin-1-ium-1-yl]-1-phenylethanone;bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like sodium hydroxide or methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-[2-[2-(4-Tert-butylphenyl)sulfanylethyl]pyridin-1-ium-1-yl]-1-phenylethanone;bromide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-[2-(4-Tert-butylphenyl)sulfanylethyl]pyridin-1-ium-1-yl]-1-phenylethanone;bromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Tert-butylphenyl)sulfanyl-3H-benzimidazol-1-ium-1-yl]ethyl-diethylazanium,2,4,6-trinitrophenolate
- 2-(4-tert-Butylbenzyl)propionaldehyde
- Di-tert-butylphenyl phenyl phosphate
Uniqueness
2-[2-[2-(4-Tert-butylphenyl)sulfanylethyl]pyridin-1-ium-1-yl]-1-phenylethanone;bromide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[2-[2-(4-tert-butylphenyl)sulfanylethyl]pyridin-1-ium-1-yl]-1-phenylethanone;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28NOS.BrH/c1-25(2,3)21-12-14-23(15-13-21)28-18-16-22-11-7-8-17-26(22)19-24(27)20-9-5-4-6-10-20;/h4-15,17H,16,18-19H2,1-3H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQMSEILWPYKFA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SCCC2=CC=CC=[N+]2CC(=O)C3=CC=CC=C3.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.